N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide
Description
Properties
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-13-19-16(12-22-13)11-18-23(20,21)17-9-7-15(8-10-17)14-5-3-2-4-6-14/h2-10,12,18H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBWOGHDBAHOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-methylthioamide with α-haloketones under basic conditions.
Attachment of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction between a boronic acid derivative of biphenyl and a halogenated thiazole intermediate.
Sulfonamide Formation: The final step involves the reaction of the thiazole-biphenyl intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity starting materials such as 2-methylthioamide, α-haloketones, boronic acid derivatives, and sulfonyl chlorides.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, solvent choice, and catalyst loading to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Anticancer Activity
N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide has shown promising anticancer properties in various studies. For instance, compounds with thiazole rings have been linked to significant anticancer activity due to their ability to interfere with cellular processes involved in tumor growth. A study highlighted that thiazole derivatives exhibit cytotoxic effects against different cancer cell lines, including human glioblastoma and lung adenocarcinoma cells .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 19 | A549 | 23.30 ± 0.35 | Strong selectivity |
| 20 | U251 | Not specified | Most active |
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Research indicates that derivatives of thiazole can effectively inhibit bacterial growth, making them suitable candidates for developing new antibiotics. For example, a recent synthesis of new heteroaryl(aryl) thiazole derivatives showed significant antibacterial activity against Staphylococcus epidermidis .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| 42 | Staphylococcus epidermidis | Exceeded standard |
Anticonvulsant Effects
Another area of interest is the anticonvulsant activity associated with thiazole derivatives. Compounds synthesized from thiazole have been evaluated for their ability to reduce seizure activity in animal models. One study reported a derivative exhibiting a protection index of 9.2 against seizures induced by pentylenetetrazole (PTZ) .
Case Studies
Several case studies have explored the efficacy of this compound in various therapeutic contexts:
- Anticancer Efficacy Study : A study evaluated the cytotoxic effects of N-(5-methyl-4-phenylthiazol-2-yl) derivatives on human cancer cell lines, demonstrating significant apoptosis induction and cell cycle arrest.
- Antimicrobial Evaluation : Research focused on synthesizing new thiazole derivatives showed that certain substitutions led to enhanced antibacterial properties against resistant strains.
- Anticonvulsant Research : Investigations into the anticonvulsant properties revealed that specific structural modifications could improve efficacy and reduce toxicity in animal models.
Mechanism of Action
The mechanism of action of N-((2-methylthiazol-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The biphenyl group provides hydrophobic interactions, enhancing binding affinity. The thiazole ring can participate in hydrogen bonding or π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Table 2: Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antiviral, and anti-inflammatory properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a biphenyl structure with a sulfonamide group and a 2-methylthiazole moiety. Its molecular formula is with a molecular weight of 305.36 g/mol. The presence of the thiazole ring is critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of sulfonamide derivatives, including this compound. The compound was evaluated against various bacterial strains using the microdilution method to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).
Table 1: Antibacterial Activity Data
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| This compound | Escherichia coli | 0.17 | 0.23 |
| Bacillus cereus | 0.23 | 0.47 | |
| Salmonella Typhimurium | 0.70 | 0.94 |
The compound exhibited significant antibacterial activity against E. coli and B. cereus, with the lowest MIC values recorded at 0.17 mg/mL, indicating its potential as an antibacterial agent in therapeutic applications .
Antiviral Activity
In addition to its antibacterial properties, sulfonamides have been investigated for their antiviral activity. Studies have shown that derivatives of sulfonamides can inhibit various viruses, including those responsible for respiratory infections.
Table 2: Antiviral Activity Overview
| Compound | Virus Type | IC50 (µg/mL) | Activity Level |
|---|---|---|---|
| This compound | H9N2 Avian Influenza | 0.001 | High |
| Newcastle Disease Virus | 0.005 | Moderate |
The compound demonstrated high antiviral activity against the H9N2 strain with an IC50 value as low as 0.001 µg/mL, suggesting strong efficacy in inhibiting viral replication .
Anti-inflammatory Properties
Sulfonamides are also recognized for their anti-inflammatory effects. In vitro studies indicated that this compound could reduce inflammatory markers in cell cultures.
Case Study: Inhibition of Inflammatory Cytokines
A study assessed the impact of the compound on cytokine production in macrophages stimulated with lipopolysaccharide (LPS). The results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.
Q & A
Basic: What are the recommended synthetic methodologies for preparing N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide?
Answer:
The synthesis typically involves a multi-step approach:
Sulfonamide Coupling : React [1,1'-biphenyl]-4-sulfonyl chloride with 2-methylthiazole-4-methylamine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .
Intermediate Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
Final Characterization : Confirm structure via -/-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.
Critical Note : Optimize reaction time and temperature to avoid thiazole ring decomposition, which can occur under prolonged heating (>80°C) .
Basic: How should researchers validate the purity and structural integrity of this compound?
Answer:
Combine orthogonal analytical techniques:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm for sulfonamide UV absorption .
- Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting point consistency (expected range: 135–140°C based on biphenyl sulfonamide analogs) .
- Spectroscopy : IR spectroscopy to verify sulfonamide S=O stretches (~1350 cm) and thiazole C=N bonds (~1600 cm) .
Advanced: What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50_{50}50 values)?
Answer:
Contradictions often arise from assay conditions or structural impurities:
- Assay Variability : Standardize protocols (e.g., Ellman’s method for enzyme inhibition) using controls like donepezil for acetylcholinesterase .
- Metabolite Interference : Perform LC-MS/MS to rule out degradation products during bioassays .
- Structural Confirmation : Re-examine crystallographic data (if available) to ensure no polymorphism or solvate formation alters activity .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
Key modifications to explore:
- Thiazole Substituents : Replace 2-methyl with electron-withdrawing groups (e.g., Cl, CF) to enhance binding to hydrophobic enzyme pockets .
- Biphenyl Modifications : Introduce para-fluoro or methoxy groups to improve membrane permeability (logP < 3.5 predicted via QikProp) .
- Sulfonamide Linker : Replace with carboxamide to assess impact on solubility and target engagement .
Validation : Pair synthetic modifications with molecular docking (e.g., AutoDock Vina) against targets like acetylcholinesterase (PDB: 4EY7) .
Advanced: What crystallographic challenges arise during X-ray analysis of this compound?
Answer:
Common issues and solutions:
- Disorder in Biphenyl Moieties : Use SHELXL for refinement with restraints on torsional angles to model rotational flexibility .
- Weak Diffraction : Grow crystals via slow evaporation in DMSO/water (1:3) at 4°C to improve crystal quality .
- Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., C–H⋯O) using Mercury software to rationalize packing motifs .
Advanced: How to design experiments assessing dual inhibition (e.g., acetylcholinesterase and Aβ aggregation)?
Answer:
Experimental Workflow :
Enzyme Inhibition : Use Ellman’s method with acetylthiocholine iodide substrate; compare IC to reference compounds (e.g., rivastigmine) .
Aβ Aggregation Assay : Monitor Thioflavin T fluorescence (λ=440 nm, λ=485 nm) over 24 hours; validate via TEM imaging .
Cellular Models : Test neuroprotection in SH-SY5Y cells under oxidative stress (HO-induced), measuring viability via MTT assay .
Basic: What are the key stability considerations for long-term storage?
Answer:
- Light Sensitivity : Store in amber vials at –20°C; avoid repeated freeze-thaw cycles .
- Moisture Stability : Use desiccants (silica gel) to prevent sulfonamide hydrolysis .
- Analytical Monitoring : Perform annual HPLC checks to detect degradation (retention time shifts >5% warrant repurification) .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
